

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with ABBV-744

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Compound of Interest

Compound Name: G-744

Cat. No.: B15578043

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Introduction

ABBV-744 is a potent and selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] Unlike pan-BET inhibitors that target both the first (BDI) and second (BDII) bromodomains, ABBV-744's selectivity for BDII offers a more targeted approach to modulating gene expression with a potentially improved therapeutic index.[4] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific genomic loci and activating gene expression.[5][6][7] By selectively inhibiting the BDII domain, ABBV-744 disrupts the interaction between BET proteins and chromatin at specific gene regulatory regions, leading to the downregulation of key oncogenes and pro-survival genes.[8][9]

These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) to investigate the effect of ABBV-744 on the chromatin occupancy of BET proteins, particularly BRD4. The provided protocols are optimized for cultured cells and can be adapted for various research applications, including target validation, mechanism of action studies, and biomarker discovery.

Data Presentation

The following tables summarize quantitative data from ChIP-qPCR experiments demonstrating the efficacy of ABBV-744 in displacing BRD4 from the regulatory regions of target genes in the SKM-1 acute myeloid leukemia (AML) cell line.

Table 1: Effect of ABBV-744 on BRD4 Occupancy at the RUNX1 Gene Locus

Treatment	Target Region	Fold Enrichment (vs. IgG)	% Input
Vehicle (DMSO)	RUNX1 Promoter	15.2 ± 1.8	0.15
ABBV-744 (200 nM, 6h)	RUNX1 Promoter	4.1 ± 0.5	0.04
Vehicle (DMSO)	RUNX1 Enhancer	25.6 ± 2.1	0.26
ABBV-744 (200 nM, 6h)	RUNX1 Enhancer	7.3 ± 0.9	0.07

Data are presented as mean ± SD (n=3). Fold enrichment is calculated relative to a non-specific IgG control. Data is based on findings reported in similar studies.[\[2\]](#)

Table 2: Effect of ABBV-744 on BRD4 Occupancy at the BCL2 Gene Locus

Treatment	Target Region	Fold Enrichment (vs. IgG)	% Input
Vehicle (DMSO)	BCL2 Promoter	18.9 ± 2.2	0.19
ABBV-744 (200 nM, 6h)	BCL2 Promoter	5.5 ± 0.7	0.06
Vehicle (DMSO)	BCL2 Enhancer	32.4 ± 3.5	0.32
ABBV-744 (200 nM, 6h)	BCL2 Enhancer	9.1 ± 1.1	0.09

Data are presented as mean ± SD (n=3). Fold enrichment is calculated relative to a non-specific IgG control. Data is based on findings reported in similar studies.[\[2\]](#)

Table 3: Effect of ABBV-744 on BRD4 Occupancy at the BCL2L1 Gene Locus

Treatment	Target Region	Fold Enrichment (vs. IgG)	% Input
Vehicle (DMSO)	BCL2L1 Promoter	12.7 ± 1.5	0.13
ABBV-744 (200 nM, 6h)	BCL2L1 Promoter	3.8 ± 0.4	0.04
Vehicle (DMSO)	BCL2L1 Enhancer	21.3 ± 2.4	0.21
ABBV-744 (200 nM, 6h)	BCL2L1 Enhancer	6.2 ± 0.8	0.06

Data are presented as mean ± SD (n=3). Fold enrichment is calculated relative to a non-specific IgG control. Data is based on findings reported in similar studies.[\[2\]](#)

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) with ABBV-744 Treatment

This protocol describes the steps for cell treatment with ABBV-744, crosslinking, chromatin shearing, and immunoprecipitation.

Materials:

- Cell culture medium and supplements
- ABBV-744 (stock solution in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- Formaldehyde (37%)
- Glycine (1.25 M)

- Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
- Chromatin Shearing equipment (e.g., sonicator)
- ChIP-grade anti-BRD4 antibody
- Normal IgG (as a negative control)
- Protein A/G magnetic beads
- Wash Buffers (low salt, high salt, LiCl)
- Elution Buffer
- Proteinase K
- RNase A
- DNA purification kit

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Treat cells with the desired concentration of ABBV-744 (e.g., 200 nM) or vehicle (DMSO) for the specified duration (e.g., 6 hours).
- Crosslinking:
 - Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Cell Lysis and Chromatin Shearing:

- Wash cells twice with ice-cold PBS.
- Scrape cells and collect them in ice-cold PBS. Centrifuge to pellet the cells.
- Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.
- Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
- Immunoprecipitation:
 - Centrifuge the sheared chromatin to pellet cell debris and collect the supernatant.
 - Dilute the chromatin with ChIP Dilution Buffer.
 - Save a small aliquot of the diluted chromatin as the "input" control.
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Add the anti-BRD4 antibody or normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
 - Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
- Washes:
 - Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
- Elution and Reverse Crosslinking:
 - Elute the chromatin from the beads using Elution Buffer.
 - Reverse the crosslinks by incubating the eluted chromatin and the input control at 65°C overnight.
- DNA Purification:

- Treat the samples with RNase A and then with Proteinase K to remove RNA and protein.
- Purify the DNA using a DNA purification kit. The purified DNA is now ready for downstream analysis (qPCR or sequencing).

Protocol 2: Downstream Analysis by ChIP-qPCR

This protocol describes the quantification of specific DNA sequences in the immunoprecipitated DNA.

Materials:

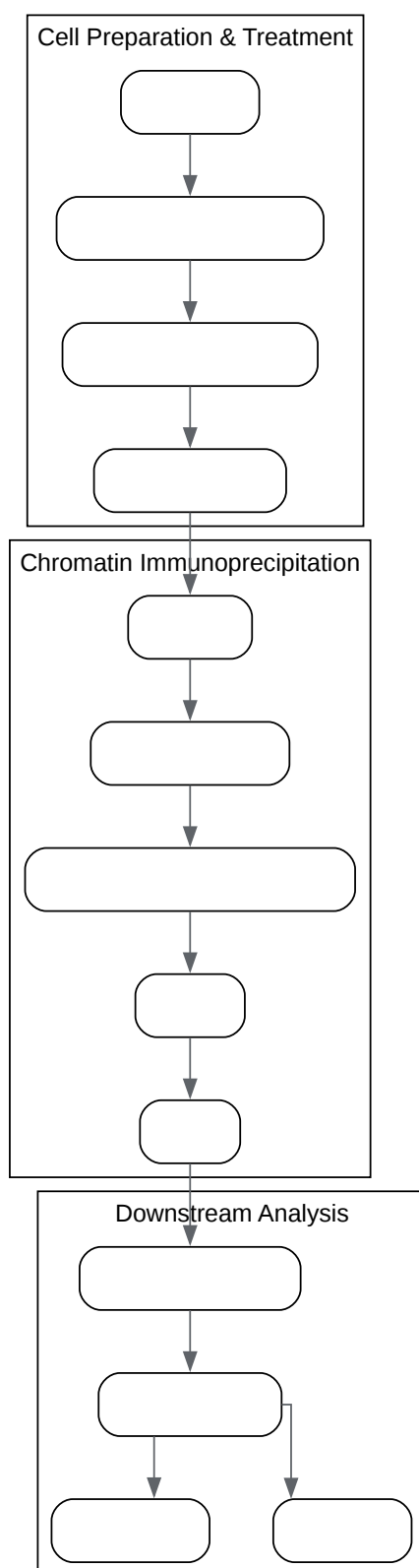
- Purified ChIP DNA and Input DNA
- qPCR primers for target gene regulatory regions (e.g., promoters, enhancers) and a negative control region
- SYBR Green qPCR Master Mix
- qPCR instrument

Procedure:

- Primer Design: Design and validate qPCR primers that amplify specific regions of interest (e.g., the promoter and enhancer of RUNX1, BCL2, BCL2L1) and a negative control region (a gene desert or a gene not regulated by BRD4).
- qPCR Reaction Setup:
 - Prepare qPCR reactions for each sample (anti-BRD4 ChIP, IgG ChIP, and input) and each primer set.
 - Include a no-template control for each primer set.
- Data Analysis:
 - Determine the Ct values for each reaction.

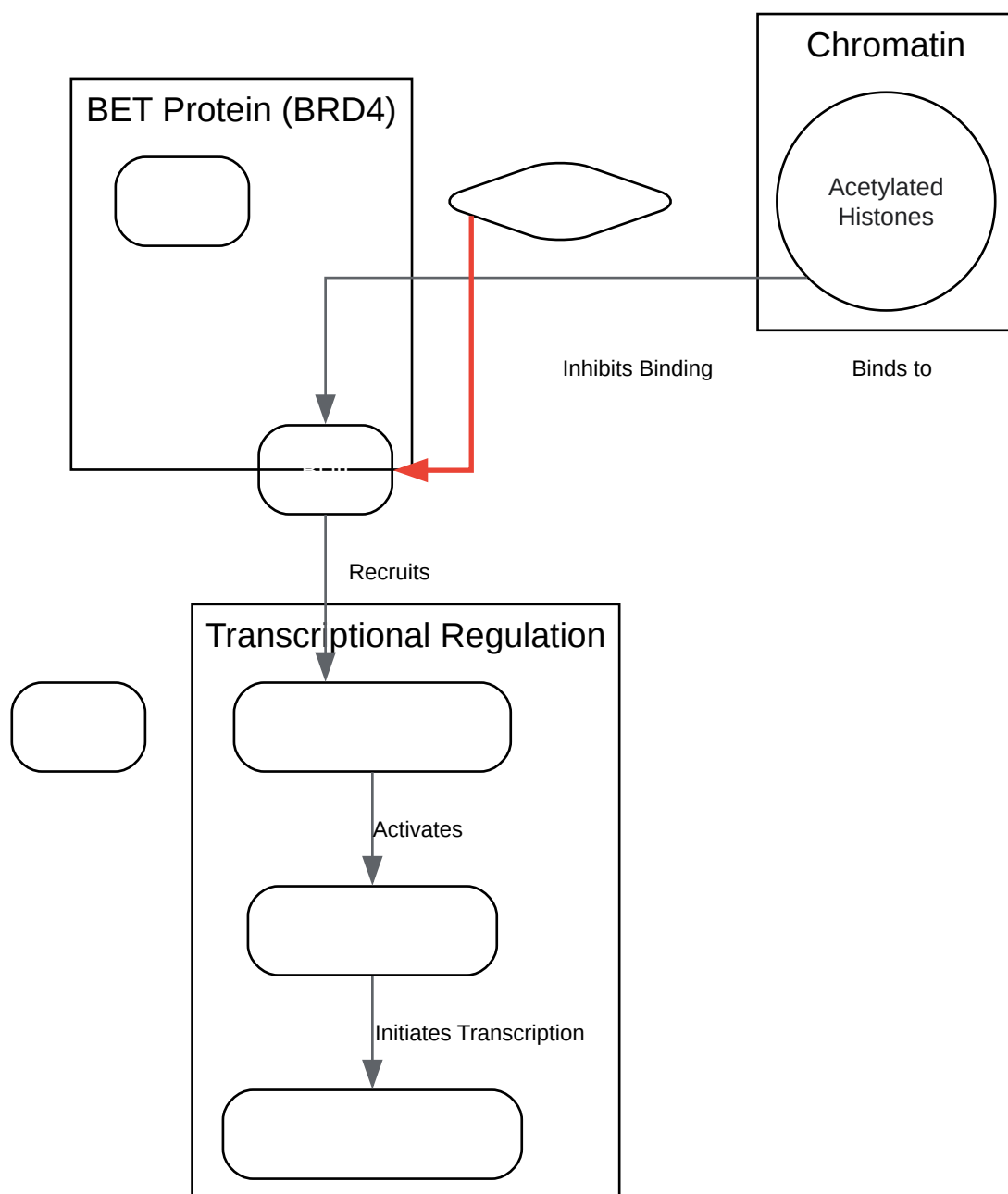
- Calculate the amount of immunoprecipitated DNA for each target region relative to the input DNA (% input method).
- Calculate the fold enrichment of the target region in the anti-BRD4 ChIP sample compared to the IgG control.

Visualizations



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Caption: Experimental workflow for ChIP using ABBV-744.



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